Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzoic acid moiety linked to a 2,4-dichloro-1-naphthalenyl group through an amino linkage. Its unique structure imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- typically involves the reaction of 2,4-dichloro-1-naphthylamine with benzoic acid under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. For instance, the reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, which helps in the formation of the amide bond between the benzoic acid and the naphthylamine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. This process is conducted at elevated temperatures (130-200°C) in the presence of a lower fatty acid like acetic acid or its anhydride . The use of molecular oxygen or air as the oxidizing agent ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include substituted benzoic acids, naphthylamines, and various quinone derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of herbicides, pesticides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also act as an enzyme inhibitor, blocking the activity of certain enzymes essential for the survival of pathogens . The presence of the dichloro and naphthyl groups enhances its binding affinity to these molecular targets, making it a potent antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorobenzoic acid
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 2,4-Dichlorotoluene
Uniqueness
Compared to similar compounds, Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- exhibits unique properties due to the presence of both benzoic acid and naphthylamine moieties. This dual functionality enhances its reactivity and makes it suitable for a wider range of applications. Additionally, the dichloro substitution on the naphthyl ring increases its stability and resistance to degradation .
Eigenschaften
CAS-Nummer |
51671-08-0 |
---|---|
Molekularformel |
C17H11Cl2NO2 |
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
2-[(2,4-dichloronaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H11Cl2NO2/c18-13-9-14(19)16(11-6-2-1-5-10(11)13)20-15-8-4-3-7-12(15)17(21)22/h1-9,20H,(H,21,22) |
InChI-Schlüssel |
IIYRDOASPQJNPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=CC=C3C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.